[1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether
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Overview
Description
[1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether is a complex organic compound that features a pyrimidine core substituted with biphenyl, bromophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl-4-yloxy and 4-bromophenyl intermediates, which are then coupled with a pyrimidine precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
[1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of [1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Biphenyl-4-yloxy)-2-(4-chlorophenyl)-6-phenylpyrimidine
- 4-(Biphenyl-4-yloxy)-2-(4-fluorophenyl)-6-phenylpyrimidine
- 4-(Biphenyl-4-yloxy)-2-(4-methylphenyl)-6-phenylpyrimidine
Uniqueness
[1,1'-biphenyl]-4-yl 2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl ether is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and potential biological activity compared to its analogs with different substituents. The bromine atom can participate in specific interactions and reactions that other halogens or substituents may not facilitate.
Properties
Molecular Formula |
C28H19BrN2O |
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Molecular Weight |
479.4g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-phenyl-6-(4-phenylphenoxy)pyrimidine |
InChI |
InChI=1S/C28H19BrN2O/c29-24-15-11-23(12-16-24)28-30-26(22-9-5-2-6-10-22)19-27(31-28)32-25-17-13-21(14-18-25)20-7-3-1-4-8-20/h1-19H |
InChI Key |
KHOFBAHYYGCKJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC(=NC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC(=NC(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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